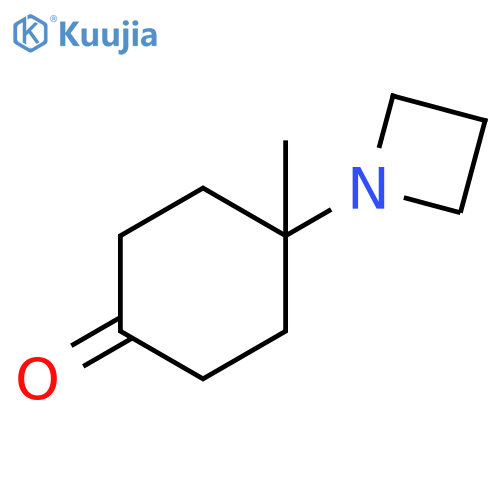Cas no 2126163-11-7 (4-(azetidin-1-yl)-4-methylcyclohexan-1-one)

2126163-11-7 structure
商品名:4-(azetidin-1-yl)-4-methylcyclohexan-1-one
CAS番号:2126163-11-7
MF:C10H17NO
メガワット:167.248082876205
CID:4639279
4-(azetidin-1-yl)-4-methylcyclohexan-1-one 化学的及び物理的性質
名前と識別子
-
- Cyclohexanone, 4-(1-azetidinyl)-4-methyl-
- 4-(azetidin-1-yl)-4-methylcyclohexan-1-one
-
- インチ: 1S/C10H17NO/c1-10(11-7-2-8-11)5-3-9(12)4-6-10/h2-8H2,1H3
- InChIKey: JVLVPEMZTWDXAI-UHFFFAOYSA-N
- ほほえんだ: C1(=O)CCC(N2CCC2)(C)CC1
4-(azetidin-1-yl)-4-methylcyclohexan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-395855-0.1g |
4-(azetidin-1-yl)-4-methylcyclohexan-1-one |
2126163-11-7 | 95% | 0.1g |
$317.0 | 2023-06-03 | |
| Aaron | AR01E87C-100mg |
4-(azetidin-1-yl)-4-methylcyclohexan-1-one |
2126163-11-7 | 95% | 100mg |
$461.00 | 2025-02-10 | |
| Aaron | AR01E87C-50mg |
4-(azetidin-1-yl)-4-methylcyclohexan-1-one |
2126163-11-7 | 95% | 50mg |
$317.00 | 2025-02-10 | |
| 1PlusChem | 1P01E7Z0-2.5g |
4-(azetidin-1-yl)-4-methylcyclohexan-1-one |
2126163-11-7 | 95% | 2.5g |
$2276.00 | 2023-12-19 | |
| 1PlusChem | 1P01E7Z0-10g |
4-(azetidin-1-yl)-4-methylcyclohexan-1-one |
2126163-11-7 | 95% | 10g |
$4919.00 | 2023-12-19 | |
| A2B Chem LLC | AX42332-1g |
4-(azetidin-1-yl)-4-methylcyclohexan-1-one |
2126163-11-7 | 95% | 1g |
$998.00 | 2024-04-20 | |
| A2B Chem LLC | AX42332-100mg |
4-(azetidin-1-yl)-4-methylcyclohexan-1-one |
2126163-11-7 | 95% | 100mg |
$369.00 | 2024-04-20 | |
| Enamine | EN300-395855-2.5g |
4-(azetidin-1-yl)-4-methylcyclohexan-1-one |
2126163-11-7 | 95% | 2.5g |
$1791.0 | 2023-06-03 | |
| Enamine | EN300-395855-0.25g |
4-(azetidin-1-yl)-4-methylcyclohexan-1-one |
2126163-11-7 | 95% | 0.25g |
$452.0 | 2023-06-03 | |
| Enamine | EN300-395855-0.5g |
4-(azetidin-1-yl)-4-methylcyclohexan-1-one |
2126163-11-7 | 95% | 0.5g |
$713.0 | 2023-06-03 |
4-(azetidin-1-yl)-4-methylcyclohexan-1-one 関連文献
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
4. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
2126163-11-7 (4-(azetidin-1-yl)-4-methylcyclohexan-1-one) 関連製品
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
